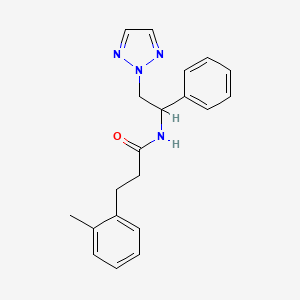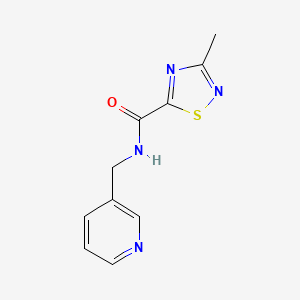
2-cyano-N-(4-methyl-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as 2-cyano-N-(4-sulfamoylphenyl) acetamide, involves using the acetamide as a building block for the creation of polyfunctionalized heterocyclic compounds . Another synthesis method includes the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, which is a pathway to synthesize hydroxamic acids and ureas from carboxylic acids without racemization . These methods suggest that the synthesis of 2-cyano-N-(4-methyl-2-nitrophenyl)acetamide could potentially be achieved through similar pathways, utilizing cyano and nitro groups for further functionalization.
Molecular Structure Analysis
While the exact molecular structure of this compound is not provided, related compounds such as 2-chloro-N-(4-chlorophenyl)acetamide have been analyzed, showing that molecules are linked into chains through N—H⋯O hydrogen bonding . This implies that the molecular structure of this compound might also exhibit similar hydrogen bonding patterns, contributing to its stability and reactivity.
Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, the synthesis of novel 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides involves the use of 3-fluoro-4-cyanophenol as a primary compound . Additionally, a three-component one-pot reaction involving trans-2-benzoyl-3-(4-nitrophenyl)aziridine leads to the formation of a compound with photochromic behavior . These reactions highlight the versatility of acetamide derivatives in organic synthesis, suggesting that this compound could also participate in a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of similar compounds can be inferred. For example, the characterization of novel acetamide derivatives is typically achieved using techniques such as elemental analysis, IR, 1H NMR , and other spectroscopic methods. These techniques would likely be applicable in determining the properties of this compound, including its stability, solubility, and reactivity under various conditions.
科学的研究の応用
1. Solvatochromic Properties
2-cyano-N-(4-methyl-2-nitrophenyl)acetamide exhibits significant solvatochromic properties. This compound forms a complex with protophilic solvents, stabilized by a bifurcate hydrogen bond. The equilibrium of this complex is influenced by temperature, phase state, and the protophilic properties of the medium. These properties are characterized by a nonlinear dependence of the NH stretching frequency on the energy of the complex formation and by a specific “dioxane” effect (Krivoruchka et al., 2004).
2. Chemical Structure and Conformation
Studies on related compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, have shown insights into the conformation of the N—H bond, which is significant for understanding the chemical behavior of these compounds. The geometric parameters of these compounds are similar to those of 2-chloro-N-(4-methylphenyl)acetamide and other acetanilides, providing a context for understanding the structure and reactivity of this compound (Gowda et al., 2007).
3. Anticancer and Antioxidant Properties
Compounds containing the nitrophenyl group, similar to this compound, have been explored for their anticancer and antioxidant properties. Studies have focused on the synthesis and characterization of compounds, revealing their potential applications in cancer treatment and as antioxidants (Sayed et al., 2021).
4. Role in Photoreactions
Research on compounds like flutamide, which share structural similarities with this compound, has provided insights into their photoreactions in different solvents. Understanding these photoreactions is crucial for applications in photochemistry and drug development (Watanabe et al., 2015).
5. Electronic and Steric Influences
Investigations into the electronic and steric factors influencing the behavior of related compounds, such as meta-toluidine analogues, contribute to our understanding of this compound. These studies focus on how molecular structure influences chemical reactions, which is essential for designing new compounds with desired properties (Mossi et al., 1992).
Safety and Hazards
The safety information for “2-cyano-N-(4-methyl-2-nitrophenyl)acetamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
将来の方向性
The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . This suggests that future research may focus on exploring the potential of “2-cyano-N-(4-methyl-2-nitrophenyl)acetamide” and similar compounds in the development of new chemotherapeutic agents.
作用機序
Target of Action
2-Cyano-N-(4-methyl-2-nitrophenyl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are extensively used as reactants in the formation of a variety of heterocyclic compounds . They have drawn the attention of biochemists due to their diverse biological activities . .
Mode of Action
Cyanoacetamide derivatives, in general, are known to interact with their targets through the carbonyl and cyano functions of these compounds . These functions enable reactions with common bidentate reagents to form various heterocyclic compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Result of Action
Many derivatives of cyanoacetamide are reported to have diverse biological activities .
特性
IUPAC Name |
2-cyano-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIXLADPBCWKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

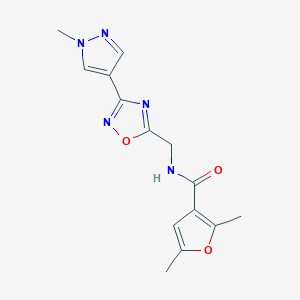
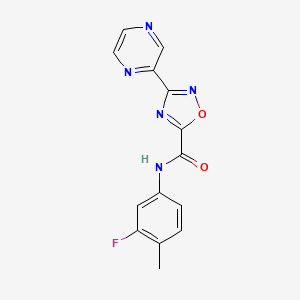
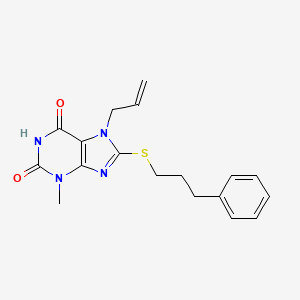

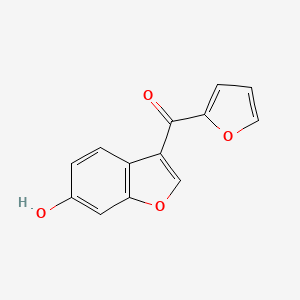
![2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3013084.png)
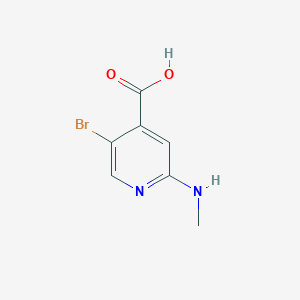
![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine](/img/structure/B3013086.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B3013092.png)
